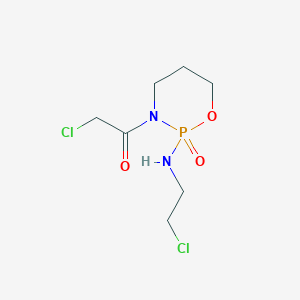

2'-Oxo Ifosfamide

Description

Overview of Ifosfamide (B1674421) as a Prodrug in Alkylating Agent Chemotherapy

Ifosfamide is administered as an inactive prodrug, meaning it requires metabolic activation to exert its cytotoxic effects. nih.govkarger.comnih.gov This bioactivation is primarily carried out in the liver by the cytochrome P450 (CYP) mixed-function oxidase system. nih.govdrugbank.com The activation process begins with the 4-hydroxylation of ifosfamide, a reaction catalyzed mainly by CYP3A4 and CYP2B6 enzymes, to form 4-hydroxyifosfamide (B1221068). pharmgkb.orgnih.gov This active metabolite can exist in equilibrium with its tautomer, aldoifosfamide. karger.compharmgkb.org

Aldoifosfamide then undergoes spontaneous decomposition to yield two key compounds: the therapeutically active alkylating agent, isophosphoramide mustard (IPM), and a toxic byproduct, acrolein. karger.compharmgkb.orgsmpdb.ca Isophosphoramide mustard is the ultimate cytotoxic species that interacts with DNA, forming inter- and intra-strand cross-links. karger.comdrugbank.comiarc.fr This disruption of DNA replication and structure ultimately leads to cancer cell death. iarc.frontosight.ai

Alongside the activation pathway, ifosfamide is also metabolized through a detoxification pathway involving N-dechloroethylation of its side chains. drugbank.compsu.edu This process, also mediated by CYP enzymes, produces inactive metabolites such as 2-dechloroethylifosfamide (B48629) and 3-dechloroethylifosfamide, and the toxic metabolite chloroacetaldehyde (B151913) (CAA). drugbank.compsu.edu

The Significance of Metabolite Research in Oxazaphosphorine Pharmacokinetics

Several factors can influence the metabolism of oxazaphosphorines, including:

Enzyme Activity: Variations in the expression and activity of CYP enzymes, such as CYP3A4 and CYP2B6, can lead to different rates of activation and detoxification. pharmgkb.orgnih.gov

Auto-induction: Ifosfamide can induce its own metabolism over time, leading to changes in its clearance and metabolite formation during a course of treatment. nih.gov

Genetic Polymorphisms: Genetic differences in metabolic enzymes can affect how individuals process the drug. pharmgkb.orgaacrjournals.org

Drug Interactions: Co-administration of other drugs can inhibit or induce the enzymes responsible for ifosfamide metabolism. pharmgkb.org

The complex interplay of these factors underscores the importance of metabolite research. nih.gov A deeper understanding of these pathways can lead to more personalized therapeutic strategies aimed at maximizing the production of the active isophosphoramide mustard while minimizing the formation of toxic byproducts like acrolein and chloroacetaldehyde. nih.govnih.gov

Positioning of 2'-Oxo Ifosfamide as a Key Compound in Ifosfamide Research

Within the intricate metabolic map of ifosfamide, this compound emerges as a notable, albeit less discussed, compound. It is identified chemically as 2-chloro-1-(2-((2-chloroethyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone. simsonpharma.com This metabolite is considered an impurity or a minor metabolic product in the broader context of ifosfamide's biotransformation. While the primary focus of research has been on the major activation and detoxification pathways, the study of minor metabolites like this compound is essential for a complete understanding of the drug's disposition. The presence and quantity of such metabolites can provide further insights into the nuances of ifosfamide metabolism and may serve as markers for specific metabolic routes or patient-specific metabolic profiles.

Data Tables

Table 1: Key Enzymes in Ifosfamide Metabolism

| Enzyme Family | Specific Isoform(s) | Primary Role in Ifosfamide Metabolism | Reference |

| Cytochrome P450 | CYP3A4, CYP2B6 | Catalyze the primary activation (4-hydroxylation) and detoxification (N-dechloroethylation) pathways. | pharmgkb.orgnih.gov |

| Cytochrome P450 | CYP2A6, CYP2C8, CYP2C9, CYP2C19 | Contribute to a lesser extent to the metabolic activation of ifosfamide. | pharmgkb.org |

| Aldehyde Dehydrogenase (ALDH) | ALDH1A1, ALDH3A1 | Involved in the detoxification of aldehyde metabolites like aldoifosfamide, acrolein, and chloroacetaldehyde. pharmgkb.org | pharmgkb.org |

Table 2: Major Metabolites of Ifosfamide and Their Roles

| Metabolite | Role | Pathway | Reference |

| 4-Hydroxyifosfamide | Active Intermediate | Activation | pharmgkb.orgsmpdb.ca |

| Aldoifosfamide | Tautomer of 4-Hydroxyifosfamide | Activation | karger.compharmgkb.org |

| Isophosphoramide Mustard (IPM) | Active Cytotoxic Agent | Activation | karger.compharmgkb.org |

| Acrolein | Toxic Byproduct | Activation | nih.govpharmgkb.org |

| 2-Dechloroethylifosfamide | Inactive Metabolite | Detoxification | drugbank.compsu.edu |

| 3-Dechloroethylifosfamide | Inactive Metabolite | Detoxification | drugbank.compsu.edu |

| Chloroacetaldehyde (CAA) | Toxic Byproduct | Detoxification | drugbank.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRISYCCYWZCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119670-13-2 | |

| Record name | 2'-Oxo ifosfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119670132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-OXO IFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD8LX239CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Characterization of 2 Oxo Ifosfamide

Development of Synthetic Routes for 2'-Oxo Ifosfamide (B1674421)

The synthesis of 2'-Oxo Ifosfamide, systematically known as 2-chloro-1-(2-((2-chloroethyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethan-1-one, is not typically the primary objective of synthetic endeavors. Instead, it often arises as an intermediate or a byproduct in the manufacturing process of Ifosfamide.

One plausible synthetic route involves the acylation of a suitable Ifosfamide precursor. For instance, a key intermediate in Ifosfamide synthesis can be reacted with chloroacetyl chloride. This reaction introduces the chloroacetyl group at the nitrogen atom of the oxazaphosphorinane ring, leading to the formation of this compound. Chemical suppliers note that (R)-2-Chloro-1-(2-((2-chloroethyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone serves as an intermediate in the preparation of Ifosfamide. chemicalbook.comdoronscientific.comchemdad.com The reaction likely involves the use of a base to facilitate the acylation process.

Table 1: Key Reactants in the Potential Synthesis of this compound

| Reactant | Role |

|---|---|

| Ifosfamide Precursor (e.g., 3-(2-chloroethyl)-2-((2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide) | Starting material containing the core oxazaphosphorinane structure |

| Chloroacetyl chloride | Acylating agent to introduce the 2-chloroacetyl group |

| Base (e.g., triethylamine) | To neutralize the HCl generated during the reaction |

The control of reaction conditions, such as temperature and stoichiometry, is crucial to manage the formation of this compound as an impurity during Ifosfamide production.

Isotopic Labeling Approaches for this compound Analogs (e.g., Deuterated Forms)

Isotopically labeled compounds are invaluable tools in pharmaceutical research, particularly for metabolic studies and as internal standards in quantitative bioanalysis. musechem.com For this compound, deuterated analogs, such as this compound-d4, are commercially available, indicating their use in research and analytical applications.

The synthesis of deuterated this compound would likely involve the use of deuterated starting materials. For instance, deuterium (B1214612) atoms can be incorporated into the chloroethyl side chains. General strategies for the deuterium labeling of related oxazaphosphorines, such as cyclophosphamide (B585) and ifosfamide metabolites, have been developed. nih.gov These methods often employ deuterated precursors to build the molecule with the isotopic labels in specific positions.

The availability of this compound-d4 suggests its application as an internal standard in mass spectrometry-based quantification methods. The use of a stable isotope-labeled internal standard allows for high accuracy and precision in determining the concentration of the unlabeled analyte in complex biological matrices.

Table 2: Commercially Available Isotopically Labeled this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

The definitive identification and purity assessment of this compound rely on a combination of advanced spectroscopic and chromatographic techniques. As this compound is often considered an impurity, its separation from the parent drug, Ifosfamide, is of critical importance.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a primary technique for the separation and quantification of Ifosfamide and its related impurities. biotage.com A reversed-phase HPLC method would be suitable for separating this compound from Ifosfamide and other related substances. The method would typically employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Gas chromatography (GC) has also been utilized for the analysis of Ifosfamide and its metabolites, often after derivatization. nih.govnih.gov

Spectroscopic Methods: Mass spectrometry (MS), often coupled with HPLC (LC-MS), is a powerful tool for the structural confirmation of this compound. The mass spectrometer provides the molecular weight of the compound and its fragmentation pattern, which is unique to its structure. The molecular weight of this compound is 275.07 g/mol . veeprho.com

Table 3: Analytical Techniques for the Characterization of this compound

| Technique | Application | Expected Information |

|---|---|---|

| HPLC | Purity assessment, Quantification | Retention time for identification and peak area for quantification. |

| LC-MS | Structural confirmation, Quantification | Molecular weight and fragmentation pattern for structural elucidation. |

| GC-MS | Analysis of volatile derivatives | Separation and identification of derivatized analytes. |

| ¹H NMR | Structural elucidation | Chemical shifts and coupling constants of protons. |

| ¹³C NMR | Structural elucidation | Chemical shifts of carbon atoms. |

| ³¹P NMR | Structural elucidation | Chemical shift of the phosphorus atom in the oxazaphosphorinane ring. |

The combination of these advanced analytical methods is crucial for the comprehensive characterization of this compound, ensuring the quality and safety of the active pharmaceutical ingredient Ifosfamide.

Enzymatic Biotransformation of Ifosfamide and the Formation of 2 Oxo Ifosfamide

Cytochrome P450-Mediated Metabolism of Ifosfamide (B1674421)

Ifosfamide is a prodrug, meaning it is inactive until it undergoes metabolic transformation. The initial and rate-limiting step in its metabolism is mediated by the cytochrome P450 (CYP) superfamily of enzymes, predominantly within the liver. pharmgkb.orgbaxter.ca This process involves two major competing pathways: C4-hydroxylation, which is the activation pathway, and N-dechloroethylation, which is considered a detoxification or inactivation pathway. drugbank.comnih.gov

Several CYP isoenzymes have been identified as catalysts for these reactions. CYP3A4 and CYP2B6 are the principal enzymes responsible for the metabolic activation of ifosfamide to 4-hydroxyifosfamide (B1221068). pharmgkb.orgbu.edu Other isoforms, including CYP2A6, CYP2C8, CYP2C9, and CYP2C19, also contribute to this process, though to a lesser extent. pharmgkb.org The N-dechloroethylation pathway, which leads to the formation of dechloroethylated metabolites and the neurotoxic byproduct chloroacetaldehyde (B151913), is also primarily catalyzed by CYP3A4 and CYP2B6. pharmgkb.orgmdpi.com

The balance between these two pathways is critical. The 4-hydroxylation pathway leads to the formation of the active alkylating agent, isophosphoramide mustard, whereas the N-dechloroethylation pathway accounts for a significant portion of ifosfamide's metabolism, leading to inactive products. nih.govnih.gov Research indicates that ifosfamide metabolism can be influenced by the specific P450 enzymes expressed, with some enzymes showing a preference for one pathway over the other. bu.edu

Table 1: Major Cytochrome P450 Isoforms Involved in Ifosfamide Metabolism

| Enzyme | Primary Metabolic Pathway(s) Catalyzed | Reference(s) |

|---|---|---|

| CYP3A4 | 4-hydroxylation (activation); N-dechloroethylation (inactivation) | pharmgkb.orgbu.edu |

| CYP2B6 | 4-hydroxylation (activation); N-dechloroethylation (inactivation) | pharmgkb.org |

| CYP2A6 | Minor contribution to 4-hydroxylation | pharmgkb.org |

| CYP2C8 | Minor contribution to 4-hydroxylation | pharmgkb.org |

| CYP2C9 | Minor contribution to 4-hydroxylation | pharmgkb.org |

| CYP2C19 | Minor contribution to 4-hydroxylation | pharmgkb.org |

Elucidation of Metabolic Pathways Leading to 2'-Oxoifosfamide Formation

The generation of 2'-oxoifosfamide (4-ketoifosfamide) is a subsequent step following the initial, crucial C4-hydroxylation of the parent drug. The process begins when CYP enzymes, mainly CYP3A4 and CYP2B6, hydroxylate ifosfamide at the fourth carbon position of its oxazaphosphorine ring, forming the unstable intermediate 4-hydroxyifosfamide. baxter.cadrugbank.com

This 4-hydroxyifosfamide exists in a dynamic equilibrium with its acyclic tautomer, aldoifosfamide. nih.gov From this point, the metabolic route can diverge. Aldoifosfamide can spontaneously decompose to produce the therapeutically active isophosphoramide mustard and the urotoxic metabolite acrolein. researchgate.net

Alternatively, 4-hydroxyifosfamide can be further oxidized to form the stable, inactive urinary metabolite 2'-oxoifosfamide. baxter.cadrugbank.comoup.com This conversion involves the oxidation of the hydroxyl group at the C4 position into a keto group. sci-hub.se While some sources describe this as a rapid degradation of the unstable 4-hydroxy intermediate, other research suggests this can be an enzymatic process catalyzed by alcohol dehydrogenase. drugbank.comresearchgate.net 2'-Oxoifosfamide is considered a minor, inactive metabolite and is excreted in the urine. unil.chglobalrph.com

Comparative Metabolism of Ifosfamide and Related Oxazaphosphorines Regarding Oxo-Metabolite Generation

The metabolism of ifosfamide and its structural isomer, cyclophosphamide (B585), share parallel activation pathways, but with significant quantitative differences that influence their therapeutic and toxicity profiles. pharmgkb.org Both drugs are activated via C4-hydroxylation by CYP450 enzymes to form 4-hydroxy metabolites, which can then be oxidized to their corresponding 4-keto (or oxo) derivatives. nih.govoup.com

The primary distinction lies in the preferred metabolic route. For cyclophosphamide, the activation pathway via 4-hydroxylation and subsequent ring-opening is dominant. nih.govresearchgate.net In contrast, ifosfamide metabolism is heavily shifted towards the N-dechloroethylation pathway. nih.govnih.gov This results in a much greater production of chloroacetaldehyde from ifosfamide compared to cyclophosphamide, which is linked to ifosfamide's characteristic neurotoxicity. pharmgkb.org

Consequently, the generation of downstream metabolites from the 4-hydroxylation pathway, including the oxo-metabolite, differs between the two drugs. Studies on the urinary excretion of ifosfamide metabolites have quantified 2'-oxoifosfamide (4-ketoifosfamide) as a very minor product. One study in patients receiving high-dose ifosfamide found that the urinary recovery of 4-ketoifosfamide (B42628) was less than 0.7% of the total administered dose, or in some cases, was undetectable. unil.ch Another detailed analysis of urinary metabolites did not quantify 4-ketoifosfamide but highlighted the predominance of dechloroethylated products over metabolites from the activation pathway. nih.gov

Table 2: Urinary Excretion of Major Ifosfamide Metabolites in Humans (% of Administered Dose)

| Metabolite | Mean Excretion (% of Dose) | Pathway | Reference |

|---|---|---|---|

| Unchanged Ifosfamide | 18% | - | nih.gov |

| 3-Dechloroethylifosfamide | 11% | N-dechloroethylation | nih.gov |

| 2-Dechloroethylifosfamide (B48629) | 4% | N-dechloroethylation | nih.gov |

| Carboxyifosfamide | 3% | Activation | nih.gov |

| Aldoifosfamide | 0.8% | Activation | nih.gov |

| 2'-Oxoifosfamide (4-Ketoifosfamide) | <0.7% | Activation | unil.ch |

While 4-ketocyclophosphamide (B195324) is also an inactive urinary metabolite of cyclophosphamide, the greater flux through the 4-hydroxylation pathway for cyclophosphamide compared to ifosfamide suggests different relative production rates. nih.govnih.govoup.com However, the predominant metabolic fate of ifosfamide via side-chain oxidation means that all metabolites derived from ring activation, including 2'-oxoifosfamide, are formed in relatively small quantities. nih.govunil.ch

Table of Mentioned Compounds

| Compound Name | Other Names / Abbreviations |

|---|---|

| 2'-Oxoifosfamide | 4-Ketoifosfamide, Ketoifosfamide |

| Ifosfamide | IF, IFO |

| Cyclophosphamide | CPA |

| 4-Hydroxyifosfamide | 4-OH-IFOS |

| Aldoifosfamide | - |

| Isophosphoramide mustard | IPM |

| Chloroacetaldehyde | CAA |

| 2-Dechloroethylifosfamide | 2-DCI |

| 3-Dechloroethylifosfamide | 3-DCI |

| Acrolein | - |

| Carboxyifosfamide | CX |

| 4-Ketocyclophosphamide | 4-Oxocyclophosphamide, 4-Keto-CP |

| Cytochrome P450 | CYP |

Mechanistic Roles and Biological Impact of 2 Oxo Ifosfamide in Preclinical Models

Investigation of 2'-Oxo Ifosfamide (B1674421) as an Intermediate or Terminal Metabolite

The metabolic fate of ifosfamide is complex, involving multiple enzymatic steps that lead to both active and inactive compounds. Ifosfamide is a prodrug that requires bioactivation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6. nih.gov This process leads to the formation of 4-hydroxyifosfamide (B1221068), which exists in equilibrium with its tautomer, aldoifosfamide. pharmgkb.org Aldoifosfamide can then spontaneously decompose to the therapeutically active alkylating agent, isophosphoramide mustard, and the urotoxic metabolite, acrolein. pharmgkb.orgdrugbank.com

Alternatively, ifosfamide can undergo N-dechloroethylation, a detoxification pathway that yields inactive dechloroethylated metabolites and the neurotoxic byproduct, chloroacetaldehyde (B151913) (CAA). nih.govdrugbank.com It is within this deactivation pathway that 2'-Oxo Ifosfamide is theoretically generated. The name "3-(Chloroacetyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide" suggests the presence of a chloroacetyl group, which would result from the oxidation of a dechloroethylated intermediate. cymitquimica.comlgcstandards.comnih.govamericanchemicalsuppliers.com

Potential Influence of this compound on Parent Drug Pharmacodynamics

There is a lack of specific preclinical data detailing the influence of this compound on the pharmacodynamics of the parent drug, ifosfamide. The pharmacodynamic effects of ifosfamide therapy are primarily attributed to the active metabolite, isophosphoramide mustard, which exerts its cytotoxic effects by cross-linking DNA. nih.govpharmgkb.org The toxicity profile, on the other hand, is largely linked to acrolein and chloroacetaldehyde. pharmgkb.org

Molecular Interactions of this compound with Cellular Components or Enzymes

Detailed research on the specific molecular interactions of this compound with cellular components or enzymes is not available in the reviewed scientific literature. The structural name, 3-(Chloroacetyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide, suggests it is a reactive molecule due to the chloroacetyl group. cymitquimica.com In principle, this group could interact with nucleophilic sites on cellular macromolecules like proteins and DNA. However, no preclinical studies have been found that confirm or characterize such interactions.

The broader class of oxazaphosphorine metabolites has been studied; for instance, isophosphoramide mustard directly interacts with and alkylates DNA. nih.gov Other metabolites are known substrates for enzymes like aldehyde dehydrogenase (ALDH), which is involved in their detoxification. pharmgkb.org Without specific research, it is unknown if this compound interacts with these or other enzymes, or if it has any affinity for cellular transporters that are known to be involved in the uptake and efflux of other ifosfamide metabolites. nih.gov

Analytical Methodologies for Quantification and Detection of 2 Oxo Ifosfamide

Development and Validation of High-Sensitivity Analytical Techniques (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of ifosfamide (B1674421) and its metabolites, including 2'-Oxo Ifosfamide. core.ac.uknih.gov These methods are essential for profiling impurities and for both qualitative and quantitative estimations in academic and industrial research. researchgate.net

Researchers have developed and validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry) methods for quantifying ifosfamide in biological samples like dried blood spots (DBS). nih.gov These methods demonstrate high linearity, accuracy, precision, and selectivity. nih.gov For instance, one validated UPLC-MS/MS method for ifosfamide in DBS was linear within a range of 100–10,000 ng/mL. nih.gov The chromatographic separation is often achieved using columns like the Acquity UPLC BEH-C18. nih.gov The mobile phase typically consists of a mixture of ammonium (B1175870) formate (B1220265), methanol, and acetonitrile (B52724). nih.gov Detection is commonly performed using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM). nih.gov

A key aspect of method development is ensuring the stability of the analytes. For example, ifosfamide samples in DBS have been shown to be stable for up to 52 days at -80°C. nih.gov For unstable metabolites like 4-hydroxyifosfamide (B1221068), derivatization to a more stable form, such as a semi-carbazone derivative, is employed before analysis. nih.gov

The validation of these analytical methods is performed according to international guidelines, such as those from the European Medicines Agency, ensuring their reliability for clinical and research applications. researchgate.net

Table 1: Example of LC-MS/MS Parameters for Ifosfamide Analysis

| Parameter | Details |

| Chromatography | UPLC with a BEH-C18 column (2.1 x 100 mm, 1.7 μm) nih.gov |

| Mobile Phase | 5 mM ammonium formate and methanol:acetonitrile (40:48:12 v/v/v) nih.gov |

| Flow Rate | 0.2 mL/min nih.gov |

| Detection | ESI+ with multiple reaction mode monitoring nih.gov |

| Ionic Transitions | m/z 260.99 > 91.63 for ifosfamide nih.gov |

| Linear Range | 100–10,000 ng/mL nih.gov |

Application in Preclinical Pharmacokinetic and Metabolic Profiling Studies

Analytical methodologies are fundamental in preclinical studies to understand the pharmacokinetic and metabolic profiles of ifosfamide. advacarepharma.comnih.gov These studies investigate how the drug and its metabolites, including this compound, are absorbed, distributed, metabolized, and excreted. nih.gov

LC-MS/MS methods have been successfully applied in pharmacokinetic studies in animal models, such as mice. nih.gov These studies can compare the pharmacokinetic profiles of the active metabolite, 4-hydroxyifosfamide, when generated from ifosfamide versus preactivated ifosfamide derivatives. nih.gov Such research is vital for the development of new drug formulations with potentially improved efficacy and reduced toxicity. nih.gov

The data from these preclinical studies, including parameters like clearance and volume of distribution, are used to build population pharmacokinetic models. core.ac.ukpharmacompass.com These models help in understanding the variability in drug metabolism among individuals and can be used to optimize dosing strategies. core.ac.uknih.gov

Table 2: Key Pharmacokinetic Parameters of Ifosfamide

| Parameter | Value |

| Terminal Plasma Half-life (low dose) | 4-7 hours baxter.ca |

| Terminal Plasma Half-life (high dose) | ~15 hours baxter.ca |

| Clearance (unchanged drug) | 21 mL/min baxter.ca |

| Volume of Distribution (pediatric) | 21 ± 1.6 L/m² drugbank.com |

Structure Activity Relationship Studies and Rational Design of Ifosfamide Analogs Based on Metabolic Insights

Impact of Structural Modifications on Ifosfamide (B1674421) Metabolism and 2'-Oxo Ifosfamide Formation

The metabolism of ifosfamide is a complex process governed by two primary competing pathways mediated by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2B6. pharmgkb.orgfrontiersin.org The first pathway is the activation of ifosfamide through hydroxylation at the C4 position of the oxazaphosphorine ring, which produces the active alkylating agent. fda.govavma.org The second major pathway is N-dechloroethylation, an inactivation or toxification process that occurs on the chloroethyl side chains. drugbank.comnih.gov This N-dechloroethylation leads to the formation of the neurotoxic and nephrotoxic metabolite chloroacetaldehyde (B151913) (CAA). nih.govpharmgkb.org The formation of this compound is associated with this side-chain oxidation pathway.

Structural modifications to the ifosfamide molecule can significantly alter the balance between these two metabolic pathways. The goal of such modifications is often to favor the 4-hydroxylation pathway, thereby increasing the concentration of the therapeutic metabolite, while decreasing the N-dechloroethylation that leads to toxic byproducts like CAA.

One key structural feature influencing metabolism is the chirality of the ifosfamide molecule. Studies have shown that the (R)-enantiomer of ifosfamide undergoes less dechloroethylation and more rapid 4-hydroxylation compared to the (S)-enantiomer. pharmgkb.org This suggests that the stereochemistry at the phosphorus center directly impacts the substrate's orientation within the active site of CYP enzymes, thereby influencing which metabolic pathway is preferred.

Another critical area of modification is the chloroethyl side chains themselves. The enzymatic oxidation of these side chains is the direct cause of CAA release. fda.gov Therefore, modifications at or near these sites can sterically or electronically hinder the N-dechloroethylation process. For instance, the introduction of methyl groups on the carbon atoms of the chloroethyl side chains has been explored as a strategy to impede this toxic pathway. researchgate.netnih.gov

Rational Design of Novel Oxazaphosphorine Derivatives to Modulate Metabolite Profiles

Building on the understanding of ifosfamide's structure-activity relationships, researchers have rationally designed novel oxazaphosphorine derivatives to control their metabolic fate. The primary objective is to create analogs that either resist the toxifying N-dechloroethylation pathway or are pre-activated, bypassing the need for hepatic metabolism altogether.

One innovative approach is "metabolic switching" through deuteration. In this strategy, hydrogen atoms at sites of metabolic activity are replaced with deuterium (B1214612). Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, its enzymatic cleavage is slower. A deuterated ifosfamide analog, d4IFO, was synthesized with deuterium atoms placed at the alpha carbons of the chloroethyl side chains to specifically slow down N-dechloroethylation. researchgate.netnih.gov The hypothesis was that by impeding this pathway, the metabolic flux would be shunted towards the desired 4-hydroxylation pathway, increasing therapeutic efficacy while reducing toxicity from CAA. nih.gov

Another rational design strategy involves steric hindrance to block the N-dechloroethylation pathway. Researchers have synthesized C7,C9-dimethyl-ifosfamide analogs, which have methyl groups added to the chloroethyl side chains. researchgate.netnih.gov The rationale is that these bulky methyl groups would physically obstruct the CYP enzymes from accessing the side chains for oxidation, thus preventing the formation of CAA. researchgate.netnih.gov

A different class of analogs, such as palifosfamide (B1580618) (isophosphoramide mustard), represents a "pre-activated" approach. Palifosfamide is the active metabolite of ifosfamide and is designed to bypass the need for hepatic CYP450 activation. researchgate.net This strategy completely avoids the metabolic pathways that generate toxic byproducts like acrolein and chloroacetaldehyde. researchgate.net

Preclinical Assessment of Designed Analogs and their Metabolic Fingerprints

The rationally designed ifosfamide analogs have undergone preclinical evaluation to determine their metabolic profiles and cytotoxic activity, often using in vitro systems with human liver microsomes or specific CYP enzymes.

Preclinical studies of deuterated ifosfamide (d4IFO) confirmed the success of the metabolic switching strategy. When incubated with various human CYP450 enzymes, d4IFO consistently showed reduced N-dechloroethylation and enhanced 4-hydroxylation compared to its non-deuterated counterpart. nih.gov This shift in metabolism directly translates to a lower potential for producing the toxic metabolite CAA.

| CYP Enzyme | Substrate | Vmax/Km (Activation - 4-hydroxylation) | Vmax/Km (Inactivation - N-dechloroethylation) |

|---|---|---|---|

| CYP2B6 | IFO | 1.5 | 13.0 |

| CYP2B6 | d4IFO | 2.0 | 10.0 |

| CYP3A4 | IFO | 0.4 | 3.3 |

| CYP3A4 | d4IFO | 0.7 | 2.2 |

Similarly, the in vitro biotransformation of C7,C9-dimethyl-ifosfamide analogs using both rat liver microsomes and human microsomes expressing CYP3A4 and CYP2B6 was studied. researchgate.net While these analogs were still metabolized through the N-dechloroalkylation pathway, they exhibited significantly increased cytotoxic activities. researchgate.netnih.gov The dimethylated mustard metabolites generated were found to be much faster alkylating agents than the standard ifosfamide mustard. researchgate.netnih.gov

| Compound | Configuration | Cytotoxicity (IC50 in µM) on 9L Cells | Relative Alkylating Speed |

|---|---|---|---|

| Ifosfamide | Racemic | 1100 | 1x |

| C7,C9-diMe-IFO | 7R,9S | 250 | Not Reported |

| C7,C9-diMe-IFO | 7S,9R | 180 | Not Reported |

| Isophosphoramide Mustard | - | Not Reported | 1x |

| Dimethylated Mustard | - | Not Reported | 28x |

Preclinical evaluation of palifosfamide lysine, a stable form of the pre-activated metabolite, demonstrated cytotoxicity against a range of sarcoma cell lines, including those resistant to other oxazaphosphorines. researchgate.net By design, its metabolic fingerprint is simpler, as it does not undergo the complex hepatic activation and deactivation steps of the parent drug, thereby eliminating the production of metabolites like this compound and CAA. researchgate.net

Emerging Research Avenues for 2 Oxo Ifosfamide

Novel Bioanalytical Techniques for In Vitro and In Vivo Metabolic Studies

The accurate detection and quantification of ifosfamide (B1674421) and its metabolites are crucial for understanding its complex pharmacokinetic profile. In recent years, significant advancements in bioanalytical techniques have enabled more sensitive and specific measurements of these compounds in biological matrices.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) stands as a primary tool for the analysis of ifosfamide and its metabolites, including 4-ketoifosfamide (B42628). cdc.govoup.comnih.gov This method offers high sensitivity and specificity, allowing for the detection of metabolites at low concentrations. For instance, a validated HPLC-MS/MS method has been developed for the simultaneous quantification of cyclophosphamide (B585), 4-ketocyclophosphamide (B195324), and ifosfamide in human urine, demonstrating the technique's capability to analyze related compounds. oup.comnih.gov The limit of detection for 4-ketocyclophosphamide, a structurally similar metabolite, was reported to be 1 ng/mL in urine. oup.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been applied to the analysis of ifosfamide metabolites. nih.govtue.nl A GC-MS method using stable trifluoroacetyl derivatives and electron capture negative chemical ionization detection has been successfully used to measure the partitioning of ifosfamide and its metabolites, including 4-ketoifosfamide, between red blood cells and plasma. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 31P NMR, has also been employed to study ifosfamide metabolism. nih.govthieme-connect.com These techniques provide valuable structural information and can detect a range of endogenous and drug-related metabolites in urine, offering insights into the metabolic perturbations caused by the drug. nih.gov Specifically, 31P NMR spectroscopy has been utilized to analyze the urinary excretion of ifosfamide and its N-dechloroethylated metabolites in children. thieme-connect.com

A key challenge in the analysis of 4-ketoifosfamide is its stability. Studies have shown that 4-ketoifosfamide is unstable in human urine under physiological conditions, which can complicate its use as a reliable biomarker. cdc.gov

Table 1: Bioanalytical Techniques for 4-Ketoifosfamide Detection

| Technique | Sample Matrix | Key Findings | Reference(s) |

| HPLC-MS/MS | Urine | Enables simultaneous quantification of ifosfamide and its metabolites. | cdc.govoup.comnih.gov |

| GC-MS | Plasma, Red Blood Cells | Measures partitioning of metabolites between blood components. | nih.govtue.nl |

| NMR Spectroscopy | Urine | Provides structural information and detects metabolic changes. | nih.govthieme-connect.com |

Computational Modeling and Simulation of 4-Ketoifosfamide Formation and Disposition

Computational modeling and simulation are increasingly valuable tools for understanding the complex pharmacokinetics of drugs like ifosfamide. Population pharmacokinetic models, often developed using software like NONMEM, can describe the time course of drug and metabolite concentrations in the body and identify factors that contribute to variability between patients. core.ac.uk

The metabolism of ifosfamide is known to be saturable, meaning that at higher doses, the enzymes responsible for its breakdown become saturated, leading to a change in the proportion of different metabolites formed. oup.comunil.ch Furthermore, ifosfamide can induce its own metabolism, a process known as autoinduction, which further complicates its pharmacokinetic profile. nih.gov

While specific computational models focusing solely on 4-ketoifosfamide are not extensively documented, pharmacokinetic models of ifosfamide metabolism inherently include the pathways leading to its formation. core.ac.uk These models typically describe the conversion of ifosfamide to its primary active metabolite, 4-hydroxyifosfamide (B1221068), which is then further metabolized to 4-ketoifosfamide. drugbank.compfizer.commims.comglobalrph.com By simulating the concentration-time profiles of the parent drug and its various metabolites, these models can help predict the extent of 4-ketoifosfamide formation under different dosing regimens and in different patient populations.

These models can incorporate various physiological and demographic factors to explain inter-individual variability in drug metabolism. For instance, the activity of cytochrome P450 enzymes, which are responsible for ifosfamide metabolism, can vary significantly between individuals due to genetic polymorphisms. pharmgkb.org

Table 2: Factors Influencing 4-Ketoifosfamide Formation

| Factor | Description | Impact on 4-Ketoifosfamide Formation |

| Ifosfamide Dose | The amount of drug administered. | High doses can lead to saturation of metabolic pathways, potentially altering the proportion of 4-ketoifosfamide formed. unil.ch |

| Autoinduction | Ifosfamide can increase its own metabolism over time. | May lead to changes in metabolite formation with repeated dosing. nih.gov |

| Cytochrome P450 Activity | Genetic variations can alter enzyme function. | Variability in enzyme activity can lead to differences in the rate and extent of 4-ketoifosfamide formation. pharmgkb.org |

Potential for 4-Ketoifosfamide as a Biomarker or Research Tool in Drug Metabolism Studies

A biomarker is a measurable indicator of a biological state or condition. In pharmacology, metabolites are often explored as potential biomarkers of drug exposure, efficacy, or toxicity. 4-Ketoifosfamide, as a downstream metabolite of ifosfamide, has been considered for its potential as a biomarker.

However, its utility as a biomarker is hampered by its instability in biological samples, particularly urine. cdc.gov The degradation of 4-ketoifosfamide under physiological conditions makes its accurate and reproducible quantification challenging, which is a critical requirement for a reliable biomarker. cdc.gov

For example, comparing the metabolic profiles of ifosfamide and its isomer cyclophosphamide, which produces the analogous metabolite 4-ketocyclophosphamide, can offer insights into the structural determinants of their different toxicity profiles. nih.gov Studies have used advanced analytical techniques to compare the metabolites of both drugs in mice, revealing differences in their primary metabolic pathways. nih.gov

Furthermore, understanding the complete metabolic fate of ifosfamide, including the formation of inactive metabolites like 4-ketoifosfamide, is essential for developing strategies to optimize therapy. This could involve modulating metabolic pathways to either enhance the formation of active metabolites or reduce the production of toxic ones.

Q & A

Q. What analytical methodologies are recommended for detecting and quantifying 2’-Oxo Ifosfamide in pharmacokinetic studies?

Answer: To quantify 2’-Oxo Ifosfamide, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), using deuterated or carbon-13-labeled analogs (e.g., [2H4]-2’-Oxo Ifosfamide) as internal standards. These isotopically labeled compounds improve precision by compensating for matrix effects and ionization variability . For example, a validated protocol involves:

Sample Preparation: Solid-phase extraction (SPE) to isolate metabolites from plasma or urine.

Derivatization: If required, use agents like diethyldithiocarbamate to stabilize reactive intermediates .

Instrumentation: LC-MS/MS with multiple reaction monitoring (MRM) for selective quantification.

Calibration: Serial dilution of labeled standards to establish a linear dynamic range.

Q. What are the primary metabolic pathways of ifosfamide leading to the formation of 2’-Oxo Ifosfamide?

Answer: 2’-Oxo Ifosfamide is a key intermediate in ifosfamide metabolism. The process involves:

Hepatic Activation: Ifosfamide is oxidized by CYP3A4/5 to 4-hydroxyifosfamide, which spontaneously tautomerizes to aldoifosfamide.

Oxidation: Aldoifosfamide undergoes further oxidation via aldehyde dehydrogenase (ALDH) to form 2’-Oxo Ifosfamide, a less toxic metabolite compared to chloroacetaldehyde (a nephrotoxin) .

Excretion: 2’-Oxo Ifosfamide is renally excreted but may accumulate in patients with impaired glomerular filtration rate (GFR), necessitating dose adjustments .

Key Risk Factors for Accumulation:

Advanced Research Questions

Q. How can population pharmacokinetic (PK) modeling optimize dosing schedules to minimize 2’-Oxo Ifosfamide accumulation?

Answer: Population PK models integrate covariates (e.g., renal function, age) to predict interindividual variability in metabolite exposure. Steps include:

Data Collection: Serial plasma/urine samples from clinical trials to measure parent drug and metabolites.

Model Development: Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., GFR, CYP3A4 polymorphisms) influencing 2’-Oxo Ifosfamide clearance .

Simulation: Test alternate dosing regimens (e.g., prolonged infusions vs. bolus) to reduce peak metabolite concentrations.

Example:

A study simulating weekly ifosfamide schedules found that flat dosing (5 g/m²/day × 3 days) reduced nephrotoxicity risk compared to high-dose bolus regimens (9 g/m²), while maintaining efficacy .

Q. How should researchers resolve contradictions in survival outcomes when ifosfamide is added to combination therapies?

Answer: Contradictions (e.g., improved survival in non-metastatic Ewing’s sarcoma vs. no benefit in metastatic disease ) require stratified analysis:

Subgroup Stratification: Analyze outcomes by disease stage, tumor site (pelvic vs. extremity), and age.

Multivariate Regression: Adjust for confounding variables (e.g., cumulative dose, concurrent radiotherapy).

Mechanistic Studies: Compare metabolite profiles (e.g., 2’-Oxo Ifosfamide vs. chloroacetaldehyde) across subgroups using mass spectrometry .

Q. What methodologies mitigate neurotoxicity risks associated with ifosfamide metabolites like 2’-Oxo Ifosfamide?

Answer: Neurotoxicity (encephalopathy) management involves:

Prophylaxis: Co-administration of methylene blue (1 mg/kg IV) to inhibit nitric oxide synthase, reducing neurotoxic metabolite penetration .

Monitoring: EEG and serum neurofilament light chain (NfL) as biomarkers for early encephalopathy detection.

Dose Adjustment: Reduce ifosfamide dose if GFR <60 mL/min/1.73m² to prevent 2’-Oxo Ifosfamide accumulation .

Case Study:

A pediatric Ewing’s sarcoma patient developing encephalopathy showed symptom resolution after MESNA (to detoxify acrolein) and mannitol (osmotic diuresis), enabling chemotherapy continuation .

Q. How can isotopic labeling (e.g., [2H4]-2’-Oxo Ifosfamide) improve metabolite tracking in preclinical models?

Answer: Deuterated or 13C-labeled analogs enable precise quantification of 2’-Oxo Ifosfamide in:

Mass Spectrometry: Differentiate endogenous metabolites from labeled standards via mass shifts.

Toxicokinetic Studies: Track metabolite distribution in zebrafish models (e.g., 100 µg/L ifosfamide exposure for 7 days) to assess bioaccumulation .

Mechanistic Studies: Use labeled compounds to clarify whether 2’-Oxo Ifosfamide contributes to DNA crosslinking or is a detoxification product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.